REACTION_CXSMILES
|
[OH:1][CH2:2][C:3](C)([CH3:6])[CH:4]=O.[CH:8]([O:13][CH3:14])([O:11][CH3:12])OC.Cl.O1CCOCC1.O(C)[Na]>CO>[CH3:14][O:13][CH:8]([O:11][CH3:12])[C:3]([CH3:6])([CH3:4])[CH2:2][OH:1] |f:2.3|
|
Name
|
|
Quantity
|
24.4 g
|
Type
|
reactant
|
Smiles
|
OCC(C=O)(C)C
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)OC
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
Cl.O1CCOCC1
|
Name
|
NaOCH3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O([Na])C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated at reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ether
|
Type
|
FILTRATION
|
Details
|
the mixture filtered
|
Type
|
CUSTOM
|
Details
|
After evaporation of solvent and fractionation twice through a 15 cm Vigreux column
|
Type
|
CUSTOM
|
Details
|
the product was obtained as a water white oil, bp 43°-48°/0.2mm, 18.5 g (52%)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
COC(C(CO)(C)C)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |